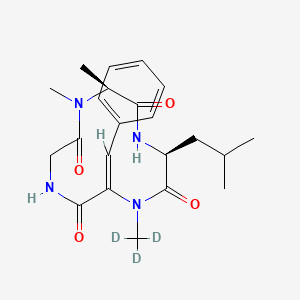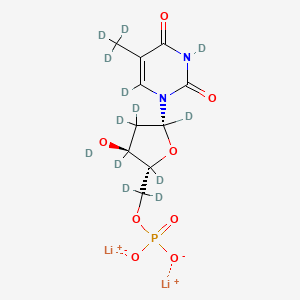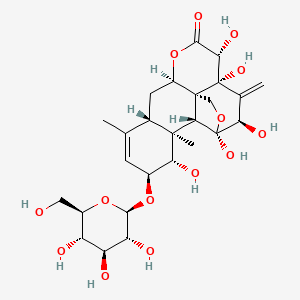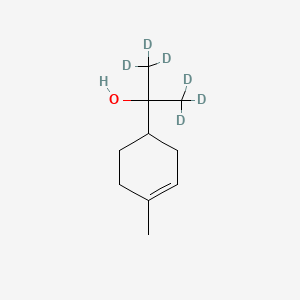
Tentoxin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tentoxin-d3 is a deuterated compound of Tentoxin, a cyclic tetrapeptide isolated from the fungus Alternaria tenuis. This compound is primarily used in scientific research and is known for its herbicidal properties, causing chlorosis in seedlings by inhibiting cyclic photophosphorylation and energy transfer .
Métodos De Preparación
Tentoxin-d3 is synthesized through the incorporation of deuterium into Tentoxin. The synthetic route involves the use of stable heavy isotopes of hydrogen, carbon, and other elements, which are incorporated into the drug molecules as tracers for quantitation during the drug development process . The preparation method for in vivo formula involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O .
Análisis De Reacciones Químicas
Tentoxin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
Tentoxin-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolic profiles.
Biology: Investigated for its effects on plant physiology, particularly its role in causing chlorosis in seedlings.
Medicine: Studied for its potential use in developing herbicidal analogues with specific enzyme target sites.
Industry: Utilized in the production of stable isotope-labeled compounds for various industrial applications
Mecanismo De Acción
Tentoxin-d3 exerts its effects by inhibiting cyclic photophosphorylation and energy transfer in chloroplasts, leading to chlorosis in sensitive plants. The molecular targets include the F1-ATPase activity of chloroplasts, which is crucial for energy production in plants . The inhibition of this enzyme disrupts the normal energy transfer processes, resulting in the observed herbicidal effects .
Comparación Con Compuestos Similares
Tentoxin-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Tentoxin: The non-deuterated form of this compound, also a cyclic tetrapeptide with similar herbicidal properties.
Quinidine-d3: Another deuterium-labeled compound used in scientific research.
Acridine Orange base: A compound used in various biological applications.
N-Desethyl amodiaquine-d5: A deuterium-labeled compound used in medicinal research.
This compound’s uniqueness lies in its specific deuterium labeling, which allows for detailed studies of its pharmacokinetics and metabolic profiles, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C22H30N4O4 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
(3S,6S,12Z)-12-benzylidene-6,7-dimethyl-3-(2-methylpropyl)-1-(trideuteriomethyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/b18-12-/t15-,17-/m0/s1/i5D3 |
Clave InChI |
SIIRBDOFKDACOK-UBACXKFCSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C1=O)CC(C)C)C)C |
SMILES canónico |
CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12375782.png)










